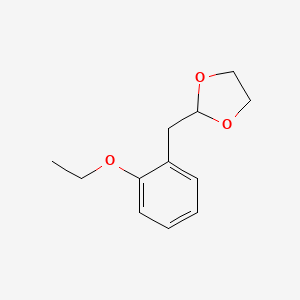

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Description

Background and significance of dioxolane-functionalized compounds

Dioxolane-functionalized compounds have emerged as crucial components in modern organic chemistry, representing a class of heterocyclic compounds that combine the stability and versatility of cyclic acetals with diverse functional group modifications. The fundamental dioxolane structure, characterized by a five-membered ring containing two oxygen atoms at the 1,3-positions, serves as a robust scaffold for the development of specialized chemical entities with enhanced properties and reactivity profiles. These compounds have garnered significant attention due to their exceptional utility as protecting groups in organic synthesis, where they provide effective carbonyl protection under a wide range of reaction conditions.

The significance of dioxolane-functionalized compounds extends beyond their protective capabilities, encompassing their roles as solvents, chemical intermediates, and stabilizers across various industrial applications. In pharmaceutical chemistry, dioxolane derivatives have demonstrated remarkable potential as pharmacologically active molecules, including antiviral, antifungal, anti-human immunodeficiency virus, and adrenoreceptor antagonist compounds. The versatility of these compounds stems from their ability to undergo diverse chemical transformations while maintaining structural integrity, making them valuable building blocks for complex molecular architectures.

Contemporary research has highlighted the importance of dioxolane compounds as biobased reaction media, offering environmentally friendly alternatives to traditional solvents. The development of dioxolane-based solvents represents a significant advancement in green chemistry, providing polar aprotic solvent alternatives that satisfy sustainability criteria while maintaining excellent performance characteristics. The structural similarity between certain dioxolane compounds and established green solvents such as gamma-valerolactone has positioned these materials as promising candidates for industrial solvent replacement initiatives.

The incorporation of dioxolane functionality into aromatic systems, as exemplified by compounds like 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, represents a strategic approach to combining the beneficial properties of both structural elements. This combination yields compounds with enhanced solubility profiles, modified electronic properties, and improved synthetic accessibility compared to their non-functionalized counterparts. The resulting materials often exhibit superior performance in applications requiring specific solvent characteristics or chemical reactivity patterns.

Chemical structure and nomenclature

This compound possesses a distinctive molecular architecture that combines three key structural components: a benzene ring, an ethoxy substituent, and a dioxolane-containing side chain. The compound's systematic name, according to International Union of Pure and Applied Chemistry nomenclature, reflects its structural composition with the dioxolane ring connected to the benzene system through a methylene bridge at the 2-position relative to the ethoxy group. The molecular formula C12H16O3 indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, distributed across the integrated structural framework.

The dioxolane component of the molecule consists of a five-membered heterocyclic ring containing two oxygen atoms separated by a single carbon atom, forming a cyclic acetal structure. This ring system adopts a non-planar conformation similar to that observed in tetrahydrofuran, with the primary difference being the replacement of a methylene group with an oxygen atom at the 3-position. The dioxolane ring connects to the aromatic system through a methyl bridge, creating a flexible linkage that allows for conformational freedom while maintaining structural integrity.

The ethoxybenzene portion of the molecule features a benzene ring substituted with an ethoxy group, creating an aromatic ether functionality. The ethoxy substituent consists of an ethyl group connected to the benzene ring through an oxygen atom, contributing to the compound's overall polarity and solubility characteristics. The positioning of the ethoxy group relative to the dioxolane-containing side chain influences the molecule's spatial arrangement and potential intermolecular interactions.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H16O3 | |

| Molecular Weight | 208.25 g/mol | |

| Chemical Abstracts Service Number | 898759-45-0 | |

| Molecular Descriptors Locator Number | MFCD04117668 |

The compound's chemical structure can be represented using Simplified Molecular Input Line Entry System notation as CCOC1=CC=CC=C1CC2OCCO2, which provides a linear representation of the molecular connectivity. This notation clearly illustrates the connection between the ethoxybenzene moiety and the dioxolane ring through the intervening methylene group, facilitating computational analysis and database searching.

Historical context of dioxolane chemistry

The development of dioxolane chemistry traces its origins to early investigations of cyclic acetal formation and the protective chemistry of carbonyl compounds. Historical research established that dioxolanes could be prepared through acetalization of aldehydes and ketalization of ketones with ethylene glycol, providing a foundational understanding of these compounds' synthetic accessibility. The recognition of dioxolanes as effective protecting groups emerged from systematic studies of carbonyl protection strategies, where researchers demonstrated that these cyclic acetals could preserve carbonyl functionality during complex synthetic transformations.

Early synthetic methodologies for dioxolane preparation involved the condensation of ethylene glycol with formaldehyde in the presence of acid catalysts, establishing fundamental protocols that remain relevant to contemporary synthesis. The development of alternative synthetic approaches, including the reaction of ethylene oxide with formaldehyde using various catalytic systems, expanded the scope of dioxolane synthesis and improved the accessibility of these compounds for research and industrial applications. These pioneering efforts laid the groundwork for the sophisticated dioxolane chemistry observed in modern synthetic organic chemistry.

The evolution of dioxolane chemistry has been marked by significant advances in deprotection methodologies, with researchers developing increasingly mild and selective conditions for the removal of dioxolane protecting groups. The introduction of novel deprotection reagents, such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, has enabled rapid and efficient conversion of dioxolane-protected carbonyls to their corresponding aldehydes under remarkably mild conditions. These methodological advances have significantly enhanced the utility of dioxolane protecting groups in complex synthetic sequences.

Contemporary dioxolane chemistry has expanded to encompass the development of specialized dioxolane derivatives for applications in materials science, pharmaceutical chemistry, and green chemistry initiatives. The recognition of dioxolane compounds as potential biobased solvents represents a significant evolution in the field, reflecting growing emphasis on sustainable chemical processes and environmentally benign reaction media. This development has led to detailed investigations of dioxolane solvent properties, including comprehensive analysis of Kamlet-Taft and Hansen solvent parameters to establish structure-property relationships.

The integration of dioxolane functionality into complex molecular architectures, including acene systems and pharmaceutical intermediates, represents the current frontier of dioxolane chemistry. Research efforts have demonstrated that dioxolane substitution can significantly alter the properties of organic semiconductors, enhance fluorescence characteristics, and improve material stability. These discoveries have opened new avenues for the application of dioxolane chemistry in advanced materials and electronic devices.

Research objectives and scope

The investigation of this compound encompasses several critical research objectives that reflect the compound's potential significance in contemporary organic chemistry and materials science applications. Primary research objectives include the comprehensive characterization of the compound's structural properties, evaluation of its synthetic accessibility and versatility, and assessment of its potential applications as a chemical intermediate or functional material. These objectives are designed to establish a thorough understanding of the compound's fundamental properties and to identify opportunities for its utilization in advanced chemical applications.

Structural characterization efforts focus on detailed analysis of the compound's molecular geometry, conformational preferences, and electronic properties. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide essential information about the compound's structural features and purity profiles. Computational chemistry approaches complement experimental characterization by predicting molecular properties, optimizing geometries, and calculating electronic parameters that influence chemical reactivity and physical properties.

Synthetic methodology development represents a crucial research objective, encompassing the optimization of preparative routes to this compound and the exploration of its utility as a synthetic intermediate. Research efforts in this area focus on identifying efficient synthetic pathways that minimize environmental impact while maximizing yield and selectivity. The development of green synthetic methodologies aligns with contemporary emphasis on sustainable chemistry and reduced environmental footprint in chemical manufacturing processes.

| Research Focus Area | Specific Objectives | Methodology |

|---|---|---|

| Structural Analysis | Molecular geometry determination | Spectroscopic characterization |

| Property Evaluation | Physical and chemical property assessment | Experimental measurement |

| Synthetic Development | Optimization of preparative methods | Synthetic chemistry techniques |

| Application Assessment | Identification of potential uses | Application-specific testing |

The scope of research activities extends to the evaluation of potential applications for this compound in specialized chemical processes and materials applications. This includes assessment of the compound's suitability as a solvent or co-solvent in organic reactions, evaluation of its potential as a protecting group precursor, and investigation of its utility in the synthesis of more complex molecular architectures. The compound's unique combination of aromatic and heterocyclic structural elements positions it as a potential candidate for applications requiring specific electronic or steric properties.

Properties

IUPAC Name |

2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABGVBFTTMFRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645878 | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-45-0 | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or ethoxybenzene derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis. Its dioxolane ring structure allows it to participate in a variety of chemical reactions, making it valuable for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The dioxolane moiety can act as a leaving group, facilitating nucleophilic substitution reactions which are essential in forming carbon-carbon bonds.

- Formation of Heterocycles: It has been involved in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, its derivatives have been shown to catalyze the formation of dihydropyrimidinones, important intermediates in drug synthesis.

Medicinal Chemistry

The compound's structural attributes contribute to its bioactivity. Research indicates that derivatives of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene exhibit antimicrobial properties.

Case Studies:

- A study highlighted its effectiveness against various phytopathogenic fungi, suggesting potential use as an antifungal agent in crop protection .

- Another investigation demonstrated that modifications of this compound could lead to the development of new pharmaceuticals targeting specific biological pathways .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as a pesticide.

Pesticidal Properties:

- The compound has shown efficacy as a fungicide against several fungal pathogens affecting crops such as cereals and vegetables. Its ability to protect plants without causing significant side effects is particularly noteworthy .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates nucleophilic substitution reactions |

| Medicinal Chemistry | Antimicrobial agent | Effective against phytopathogenic fungi |

| Agricultural Chemistry | Pesticide formulation | Protects crops from fungal infections |

Biological Activity

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is an organic compound that has garnered interest due to its potential biological activities. This compound features a dioxolane ring linked to a benzene structure with an ethoxy group, which may influence its interaction with biological systems. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is . The synthesis typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethoxy group is introduced through etherification using ethanol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various 1,3-dioxolane derivatives, suggesting that compounds similar to this compound may exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized 1,3-dioxolanes were tested against common pathogens:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | 625–1250 against S. aureus | Active against C. albicans |

| Compound 2 | Active against S. epidermidis | Not tested |

| Compound 3 | Not active against E. coli | Not active |

| Compound 4 | 625 against E. faecalis | Active against C. albicans |

| Compound 5 | Active against P. aeruginosa | Not tested |

This table summarizes findings from studies on related compounds, indicating that structural similarities may confer similar biological activities .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with cellular membranes or specific biomolecules. Compounds with dioxolane rings often act as enzyme inhibitors or disrupt cellular processes in microorganisms .

Study on Antifungal Activity

In one study focusing on the antifungal properties of dioxolane derivatives, it was found that several compounds exhibited significant activity against Candida albicans, a common fungal pathogen. The study utilized a range of concentrations to determine the minimum inhibitory concentration (MIC) required for effective growth inhibition .

Antibacterial Screening

Another investigation assessed the antibacterial activity of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally similar to this compound showed promising results against strains like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, and how can purity be optimized?

- Methodology : The compound’s synthesis likely involves protecting-group strategies for the dioxolane moiety. For example, analogous compounds (e.g., doxofylline) are synthesized via nucleophilic substitution or condensation reactions between ethoxybenzene derivatives and dioxolane-containing intermediates. Purification can be achieved via column chromatography (silica gel) or recrystallization using methanol/water mixtures. Purity validation should employ HPLC (>98% purity threshold, as in ) .

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Impurities from incomplete substitution or oxidation should be mitigated under inert atmospheres (e.g., N₂).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons; δ ~60–70 ppm for dioxolane carbons) and ethoxy group (δ ~1.3 ppm for CH₃; δ ~63–70 ppm for OCH₂).

- IR : Confirm the presence of ether (C-O-C, ~1100 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) stretches.

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₂H₁₆O₃, theoretical MW: 224.25 g/mol).

Q. What experimental protocols are used to determine the compound’s solubility and stability under varying pH conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C. Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

- Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC. Assess thermal stability using TGA/DSC.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and intermolecular interactions of this compound?

- Methodology : Grow single crystals via slow evaporation from a solvent mixture (e.g., ethanol/ethyl acetate). Analyze using synchrotron radiation or laboratory diffractometers. Refinement software (e.g., SHELX) can resolve disorder in flexible groups (e.g., dioxolane methylene positions, as in ).

- Key Findings : Expect hydrogen-bonding networks (N–H⋯O, C–H⋯O) similar to doxofylline derivatives, influencing crystal stability .

Q. What mechanistic insights govern the compound’s reactivity as an intermediate in organocatalytic or cross-coupling reactions?

- Methodology :

- Kinetic Studies : Use in situ NMR or stopped-flow techniques to track reaction intermediates.

- DFT Calculations : Model transition states for dioxolane ring-opening or ethoxy-group participation.

- Application : Analogous dioxolane derivatives act as ligands or protecting groups in asymmetric catalysis (e.g., ’s phosphonium salts for corrosion inhibition) .

Q. How can contradictions in toxicity data (e.g., LD₅₀ variations) be resolved for this compound?

- Methodology :

- Dose-Response Studies : Conduct acute oral toxicity tests in rodents (OECD Guideline 423), comparing results to structurally related compounds (e.g., doxofylline’s LD₅₀ = 1022 mg/kg in rats, ).

- Metabolite Analysis : Use LC-MS/MS to identify toxic intermediates (e.g., ethoxybenzene derivatives).

Q. What advanced analytical techniques (e.g., EIS, QCM) can evaluate the compound’s role in surface chemistry or material science applications?

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Assess corrosion inhibition efficiency on metal surfaces (e.g., zinc), as demonstrated for analogous dioxolane-phosphonium salts ().

- Quartz Crystal Microbalance (QCM) : Measure adsorption kinetics on functionalized substrates.

- Outcome : Correlate molecular structure (e.g., electron-rich dioxolane) with interfacial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.